molecular formula C24H34N2O4 B10882314 1,4-Bis(3-ethoxy-4-methoxybenzyl)piperazine

1,4-Bis(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No.: B10882314
M. Wt: 414.5 g/mol
InChI Key: NDKADWVGZBYFLI-UHFFFAOYSA-N
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Description

1,4-Bis(3-ethoxy-4-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound features two benzyl groups substituted with ethoxy and methoxy groups, attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-ethoxy-4-methoxybenzyl)piperazine typically involves the reaction of piperazine with 3-ethoxy-4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-ethoxy-4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding ethyl groups.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

1,4-Bis(3-ethoxy-4-methoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-methoxybenzyl)piperazine: Similar structure but lacks the ethoxy groups.

    1,4-Bis(3-methoxybenzyl)piperazine: Similar structure but lacks the ethoxy groups and has methoxy groups in different positions.

    1,4-Bis(3-ethoxybenzyl)piperazine: Similar structure but lacks the methoxy groups.

Uniqueness

1,4-Bis(3-ethoxy-4-methoxybenzyl)piperazine is unique due to the presence of both ethoxy and methoxy groups on the benzyl rings. This combination of substituents can enhance its solubility, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C24H34N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

1,4-bis[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H34N2O4/c1-5-29-23-15-19(7-9-21(23)27-3)17-25-11-13-26(14-12-25)18-20-8-10-22(28-4)24(16-20)30-6-2/h7-10,15-16H,5-6,11-14,17-18H2,1-4H3

InChI Key

NDKADWVGZBYFLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC)OC

Origin of Product

United States

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